Genistein7,4'-di-O-beta-D-glucopyranoside

Solubility Formulation Bioavailability

Researchers requiring a glycosylated isoflavone with predictable aqueous handling and defined DNA-binding properties often find that the aglycone genistein (solubility <0.01 g/L) introduces DMSO artifacts. This 7,4′-di-O-β-D-glucoside resolves that limitation: • Calculated aqueous solubility of 0.083 g/L-over 8-fold higher than genistein-enabling higher working concentrations in PBS/culture media with minimal DMSO. • Produces 18% hypochromicity in DNA-binding assays, positioned precisely between genistein (10%) and genistin (24.8%), enabling systematic SAR studies. • Pharmacokinetic data from the isoflavone glycoside class show 4-fold longer Tmax (8 h vs 2 h) and 26% higher absolute bioavailability vs aglycones, supporting chronic-dosing experimental designs.

Molecular Formula C27H30O15
Molecular Weight 594.5 g/mol
Cat. No. B12308868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGenistein7,4'-di-O-beta-D-glucopyranoside
Molecular FormulaC27H30O15
Molecular Weight594.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O
InChIInChI=1S/C27H30O15/c28-7-16-20(32)22(34)24(36)26(41-16)39-11-3-1-10(2-4-11)13-9-38-15-6-12(5-14(30)18(15)19(13)31)40-27-25(37)23(35)21(33)17(8-29)42-27/h1-6,9,16-17,20-30,32-37H,7-8H2
InChIKeyOUJDQONJYHNTDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Genistein 7,4′-Di-O-Glucoside: Physicochemical Overview


Genistein 7,4′-di-O-beta-D-glucopyranoside (CAS 36190-98-4, C27H30O15, MW 594.5 g/mol) is a naturally occurring isoflavonoid O-glycoside characterized by β-D-glucopyranosyl substitution at both the 7- and 4′-positions of the genistein scaffold [1]. Isolated from Lupinus albus, Lupinus perennis, and Styphnolobium japonicum, this compound is structurally distinguished from simpler isoflavone glycosides by its dual glucosylation pattern, which fundamentally alters its physicochemical and pharmacokinetic profile relative to the aglycone genistein and mono-glucosylated analogs [2]. For scientific procurement and experimental design, this structural distinction translates into measurable differences in aqueous solubility, DNA-binding capacity, and metabolic handling that cannot be achieved with generic substitution.

Why Genistein Di-Glucoside Cannot Be Replaced


In-class substitution among isoflavone glycosides is frequently attempted yet mechanistically unsound. Genistein aglycone suffers from low hydrophilicity (aqueous solubility <0.01 g/L) and suboptimal oral bioavailability that constrains its preclinical and formulation utility [1]. While mono-glucosylation at the 7-position (genistin) modestly improves solubility, the 7,4′-di-O-glucosylation pattern confers a step-change in physicochemical behavior—elevating calculated aqueous solubility to 0.083 g/L at 25°C and modifying the compound's interaction with biological macromolecules in ways that are neither predictable nor reproducible with alternative glycosylation patterns [2]. Furthermore, glucosides exhibit differential DNA intercalation potency and metabolic stability compared to aglycones, meaning that experimental outcomes obtained with genistein or genistin cannot be validly extrapolated to the di-glucoside without independent verification [3]. For investigators requiring a glycosylated isoflavone with defined aqueous handling characteristics and altered macromolecular binding properties, substitution with the aglycone or 7-O-glucoside introduces uncontrolled variables that compromise experimental reproducibility.

Genistein Di-Glucoside: Key Differentiation Data


Aqueous Solubility vs. Aglycone

Genistein 7,4′-di-O-beta-D-glucopyranoside exhibits substantially improved aqueous solubility compared to its aglycone counterpart, addressing a key limitation for in vitro assay preparation and in vivo formulation. The calculated aqueous solubility of the di-glucoside is 0.083 g/L at 25°C, whereas genistein aglycone solubility is reported as <0.01 g/L under comparable conditions [1]. This solubility differential reflects the dual glucosylation that increases molecular hydrophilicity and reduces LogP from genistein's ~3.0 to -0.9 (XLogP3-AA) [2].

Solubility Formulation Bioavailability

DNA Intercalation Potency

Direct comparative analysis using UV absorption titration revealed differential DNA-binding capacities among genistein (GEN), genistein 7-O-glucoside (GENG), and genistein 7,4′-di-O-β-D-glucoside (GEND) with calf thymus DNA. The π→π* transition hypochromicity—indicative of intercalation depth—was 10% for GEN at 262 nm, 24.8% for GENG at 260 nm, and 18% for GEND at 258 nm, each at a [compound]/[DNA] ratio of 2 [1]. Viscosity measurements confirmed this rank order, with GEND producing greater DNA helix extension than GEN but less than GENG, consistent with intermediate intercalation strength [1].

DNA binding Anticancer mechanism Spectroscopic analysis

Oral Bioavailability Profile

Class-level pharmacokinetic evidence demonstrates that isoflavone glycosides exhibit fundamentally different oral absorption kinetics compared to their aglycones. In rat studies directly comparing genistein (GT, 40 mg/kg) with its 7-O-glucoside genistin (GT-glu, 64 mg/kg, equivalent to 40 mg/kg GT), the glycoside produced substantially extended absorption parameters: Tmax of 8 h versus 2 h for aglycone, Cmax of 3,763.96 ng/mL versus 4,876.19 ng/mL, and absolute bioavailability of 48.66% versus 38.58% [1]. While these data are for genistin (7-O-glucoside) rather than the 7,4′-di-glucoside directly, the observed pattern—prolonged Tmax, lower Cmax, and higher overall AUC—is class-conserved among isoflavone glycosides due to the requirement for intestinal deglycosylation prior to absorption [2].

Pharmacokinetics Oral absorption Bioavailability

Antioxidant Activity Attenuation

Glycosylation of genistein systematically attenuates antioxidant capacity relative to the aglycone form. In ROS-level comparisons using a dihydrorhodamine (DHR) assay, genistin (7-O-glucoside) exhibited reduced antioxidant activity compared to genistein aglycone, a finding confirmed by parallel comparisons of mangiferin versus its aglycone counterparts [1]. The authors concluded that phytochemicals without glucose units show superior antioxidant properties relative to their glycosylated derivatives. While direct DPPH scavenging data for the 7,4′-di-glucoside are reported as 'potent' in vendor documentation, the 7,4′-di-glucoside's antioxidant capacity is dose-dependent but generally lower than that of reference flavonoid quercetin [2].

Antioxidant activity ROS Structure-activity relationship

Genistein Di-Glucoside: Research & Industrial Applications


Aqueous Buffer Compatibility

Researchers conducting cell-based or biochemical assays in aqueous media benefit from the compound's calculated solubility of 0.083 g/L—over 8-fold higher than genistein aglycone (<0.01 g/L)—enabling higher working concentrations in phosphate-buffered saline or culture media without resorting to DMSO concentrations that may introduce vehicle-mediated artifacts [1]. This is particularly relevant for primary cell cultures and sensitive reporter assays where DMSO exposure must be minimized. For procurement purposes, this solubility advantage translates to reduced solvent handling, fewer vehicle control artifacts, and more physiologically interpretable results.

Isoflavone-DNA Binding Studies

For investigators exploring the DNA-binding mechanisms of isoflavonoids as anticancer leads, the 7,4′-di-glucoside offers a defined intermediate intercalation profile. Direct head-to-head spectroscopic data establish that GEND produces 18% hypochromicity, positioned between genistein aglycone (10%) and genistin (24.8%), with corresponding intermediate viscosity increases [2]. This rank-order positioning makes the compound valuable for structure-activity relationship studies that systematically probe how incremental glycosylation modulates nucleic acid interactions. Procurement of the di-glucoside enables experiments that would be confounded if the aglycone or mono-glucoside were substituted.

Sustained Systemic Exposure Studies

Preclinical in vivo investigations that demand extended compound residence time rather than rapid peak plasma concentrations should consider glycosylated isoflavones. Class-level pharmacokinetic data from rat studies demonstrate that isoflavone glycosides produce 4-fold longer Tmax (8 h vs 2 h) and 26% higher absolute bioavailability (48.66% vs 38.58%) compared to aglycones at equivalent doses [3]. For studies evaluating chronic dosing regimens, tissue distribution, or sustained target engagement, the glycoside form provides a distinct pharmacokinetic signature that aglycones cannot achieve. Procurement of the 7,4′-di-glucoside supports experimental designs where extended systemic exposure is a critical parameter.

Analytical Reference Standard

The compound's well-characterized physicochemical properties (MW 594.5 g/mol, XLogP3-AA -0.9, 9 H-bond donors, 15 H-bond acceptors) [4] and its natural occurrence in Lupinus and Styphnolobium species make it suitable as an analytical reference standard for HPLC method development and metabolomic profiling of isoflavone glycosides. Its dual glucosylation provides a chromatographically distinct retention time relative to mono-glucosides and aglycones, enabling unambiguous identification in complex botanical extracts. Procurement as a high-purity reference material (>98%) supports reproducible quantification in quality control and natural product research workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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